2-Benzyl-4-methylphenol
Description
Contextualization within the Broader Benzylphenol Class
Benzylphenols are a subgroup of phenolic compounds where a benzyl (B1604629) group is attached to the phenol (B47542) ring. This class of compounds serves as important intermediates in the synthesis of a variety of other chemicals. ontosight.ai For instance, they are utilized in the production of pharmaceuticals, agrochemicals, dyes, pigments, and UV stabilizers. ontosight.ai The position of the benzyl group and other substituents on the phenol ring dictates the specific properties and applications of each derivative.
In the case of 2-Benzyl-4-methylphenol (B1633010), the benzyl group is located at the ortho position relative to the hydroxyl group, and a methyl group is at the para position. This specific arrangement influences its reactivity in chemical syntheses and its potential applications. Other related compounds in this class include 2-benzyl-4-chlorophenol, which sees use in the formulation of antioxidants and stabilizers for synthetic materials. cymitquimica.comresearchgate.net
Historical Perspective on Phenolic Compound Research Trajectories
Research into phenolic compounds has a long and rich history, initially focusing on the characterization of their vast array of structures and the enzymes involved in their biosynthesis. nih.gov These compounds are widespread in plants, where they perform a multitude of functions, from providing color and taste to enabling adaptation to environmental stressors. nih.gov Early studies were dedicated to understanding the fundamental biosynthetic pathways, with enzymes like phenylalanine ammonia-lyase (PAL) being extensively investigated. nih.gov
Over time, the advent of molecular biology and genomics has allowed for a deeper understanding of the regulation of phenolic compound synthesis in response to environmental cues. nih.gov More recently, the focus has shifted towards the practical applications of these compounds, driven by societal demand. nih.gov There is significant interest in their health-promoting properties, particularly their antioxidant activities, which have potential implications for diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions. nih.govnih.gov This has spurred a wide range of biological and epidemiological studies. nih.gov
Current Academic Significance and Emerging Research Frontiers
The current academic significance of this compound and related benzylphenols lies in their role as versatile building blocks in organic synthesis. They are key precursors in the creation of more complex molecules for the pharmaceutical and material science industries. ontosight.aiontosight.ai For example, derivatives of benzylphenols are being investigated for their potential in creating new polymers and resins. ontosight.ai
Emerging research is exploring the synthesis and application of new derivatives. For instance, research into the synthesis of chiral aminophenolate ligands from substituted phenols like 2-tert-butyl-4-methylphenol (B42202) highlights the ongoing development of new catalysts for polymerization reactions. scirp.org Furthermore, the development of efficient, environmentally friendly methods for the synthesis of benzylphenols, such as using mesoporous molecular sieves as catalysts, is an active area of investigation. google.com The continual exploration of phenolic compounds' biological activities, including their antioxidant and antimicrobial properties, ensures that compounds like this compound will remain a subject of scientific inquiry. benthamdirect.comijhmr.commdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O | ontosight.ainih.gov |
| Molecular Weight | 198.26 g/mol | nih.gov |
| Appearance | White or off-white crystalline solid | ontosight.ai |
| Melting Point | ~55-60°C | ontosight.ai |
| Boiling Point | ~290-300°C | ontosight.ai |
| IUPAC Name | This compound | nih.gov |
| InChI | InChI=1S/C14H14O/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | nih.gov |
| InChIKey | WGIJGSLQJSMKAH-UHFFFAOYSA-N | nih.gov |
| SMILES | CC1=CC(=C(C=C1)O)CC2=CC=CC=C2 | nih.gov |
Table 2: Synonyms for this compound
| Synonym |
| Benzyl-p-cresol |
| 2-Benzyl-p-cresol |
| 4-Methyl-2-benzylphenol |
| Phenol, 4-methyl-2-(phenylmethyl)- |
| o-Benzyl-p-kresol |
Source: nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-7-8-14(15)13(9-11)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIJGSLQJSMKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200887 | |
| Record name | Benzyl-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716-96-1, 52857-30-4 | |
| Record name | 4-Methyl-2-(phenylmethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052857304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60030 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60030 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl-p-cresol | |
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| Record name | Benzyl-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.915 | |
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Synthetic Methodologies for 2 Benzyl 4 Methylphenol
Conventional Synthetic Pathways
The most common and established method for synthesizing 2-Benzyl-4-methylphenol (B1633010) involves the direct benzylation of p-cresol (B1678582). This reaction falls under the broader category of Friedel-Crafts alkylation, a fundamental process in organic chemistry for forming carbon-carbon bonds.
Friedel-Crafts Alkylation and Analogous Reactions
Friedel-Crafts alkylation and its variations are the cornerstone for the industrial production of this compound. lew.ro These reactions involve the substitution of a hydrogen atom on the aromatic ring of p-cresol with a benzyl (B1604629) group, typically derived from benzyl alcohol or a benzyl halide. The reaction is catalyzed by an acid, which can be either homogeneous or heterogeneous in nature. rsc.org
A widely studied and efficient route to this compound is the reaction of p-cresol with benzyl alcohol. mdpi.comrsc.org In this process, benzyl alcohol acts as the benzylating agent. The reaction proceeds via the protonation of the hydroxyl group of benzyl alcohol by an acid catalyst, followed by the elimination of a water molecule to form a benzyl carbocation. This electrophile then attacks the electron-rich aromatic ring of p-cresol, preferentially at the ortho position due to the directing effect of the hydroxyl group, to yield the desired product. The reaction of p-cresol with benzyl alcohol in the presence of perchloric acid has been shown to produce this compound in high yield. mdpi.comrsc.orgmdpi.com
Homogeneous acid catalysts, such as perchloric acid (HClO₄), have proven to be highly effective for the benzylation of p-cresol with benzyl alcohol. mdpi.comrsc.org Studies have demonstrated that using 60% aqueous perchloric acid as a catalyst can lead to the exclusive formation of this compound in high yields. mdpi.commdpi.com The reaction is typically carried out in a solvent-free system where p-cresol itself acts as the reaction medium. The catalytic cycle involves the in-situ generation of the benzyl cation, which then undergoes electrophilic aromatic substitution on the p-cresol ring.
In the pursuit of more environmentally friendly and reusable catalytic systems, heterogeneous catalysts like zeolites have emerged as promising alternatives. Zeolites are crystalline aluminosilicates with a well-defined porous structure and strong acid sites, making them suitable for Friedel-Crafts alkylation reactions. rsc.org Various types of zeolites, including ZSM-5, Beta-zeolite, and Y-zeolite (Faujasite), have been explored for the alkylation of phenols. rsc.org
Specifically, zeolites of the faujasite type have been shown to be effective in the benzylation of p-substituted phenols, leading to the desired mono-benzylated products while minimizing the formation of undesired byproducts. google.com The shape-selective nature of zeolites can influence the regioselectivity of the reaction, favoring the formation of the ortho-substituted product, this compound. The use of zeolites offers advantages such as ease of separation from the reaction mixture, reusability, and reduced corrosion issues compared to homogeneous acids. rsc.org
To maximize the yield and selectivity of this compound, the optimization of reaction parameters is crucial. Key variables that are often fine-tuned include reaction temperature, the molar ratio of reactants, and the amount of catalyst used.
In the perchloric acid-catalyzed benzylation of p-cresol, a mathematical model was developed to understand the influence of these parameters. mdpi.commdpi.com The study investigated the effects of temperature, the molar ratio of p-cresol to benzyl alcohol, and the amount of perchloric acid. The experimental results indicated that these three parameters significantly impact the yield of this compound. mdpi.commdpi.com
The following interactive data table summarizes the experimental ranges and their effect on the yield of this compound based on the findings from the mathematical modeling study. mdpi.com
Interactive Data Table: Optimization of Reaction Parameters for the Synthesis of this compound
| Temperature (°C) | Molar Ratio (p-cresol:benzyl alcohol) | Perchloric Acid (wt% of p-cresol) | Predicted Yield (%) |
| 70 | 3:1 | 1 | 47.5 |
| 130 | 3:1 | 1 | 51.2 |
| 70 | 4:1 | 1 | 85.9 |
| 130 | 4:1 | 1 | 91.2 |
| 70 | 3:1 | 5 | 61.7 |
| 130 | 3:1 | 5 | 72.8 |
| 70 | 4:1 | 5 | 88.4 |
| 130 | 4:1 | 5 | 95.6 |
The data clearly demonstrates that higher temperatures and a higher molar ratio of p-cresol to benzyl alcohol, along with an optimal catalyst loading, lead to a significantly higher yield of the desired product.
Catalytic Systems in Benzylation Processes
Alternative Routes via Mannich Reactions for Related Structures
The Mannich reaction is a cornerstone of organic synthesis, serving as a powerful tool for the aminoalkylation of acidic protons located on a carbon atom. wikipedia.org This three-component condensation reaction involves an active hydrogen compound (such as a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine, yielding a β-aminocarbonyl compound known as a Mannich base. wikipedia.orgresearchgate.net The reaction mechanism initiates with the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic enol form of the active hydrogen compound. wikipedia.org
While direct synthesis of this compound via this route is not prominently detailed, the Mannich reaction is widely applied to substituted phenols, making it a relevant alternative pathway for creating structurally similar compounds. sioc-journal.cnacs.org Research has demonstrated the synthesis of novel diastereomeric Mannich bases through the reaction of p-cresol (4-methylphenol) with a cyclic aminal in a water/dioxane mixture. mdpi.com This reaction proceeds via a double-aminomethylation to form di-Mannich bases. mdpi.com The study highlighted that reaction variables such as the solvent's polarity, temperature, and reaction duration significantly influence the competition between reagents and, consequently, the final product yield and structure. mdpi.com
Table 1: Example of Mannich Reaction for p-Cresol
| Reactant 1 | Reactant 2 | Solvent System | Key Observation | Reference |
| p-Cresol (4-methylphenol) | Cyclic Aminal | Water/Dioxane | Formation of di-Mannich bases via double-aminomethylation. | mdpi.com |
Advanced and Sustainable Synthetic Strategies
The chemical industry is increasingly shifting towards advanced and sustainable manufacturing processes. This paradigm shift involves leveraging renewable resources, employing greener solvents and catalysts, and adopting innovative process technologies like flow chemistry to minimize environmental impact and enhance efficiency.
Utilization of Renewable Feedstocks (e.g., Lignin (B12514952) Depolymerization Byproducts)
Lignin, an abundant and complex aromatic polymer found in lignocellulosic biomass, represents a significant renewable feedstock for the production of high-value aromatic chemicals. researchgate.net The chemical depolymerization of lignin can break it down into simpler phenolic compounds, which can then serve as building blocks for more complex molecules. researchgate.netmdpi.com
A notable example is the selective production of 2-(hydroxybenzyl)-4-methylphenol, a compound structurally related to this compound, from organosolv lignin. figshare.com This process is achieved by treating the lignin in a mixture of supercritical water and p-cresol. figshare.com The use of p-cresol in this system is strategic, as it effectively traps reactive intermediates from the lignin depolymerization, preventing them from condensing into undesirable char. figshare.com Kinetic studies and Monte Carlo simulations have been employed to understand the reaction rate constants and optimize the process for the highest possible yield. figshare.com Other research has focused on converting lignin-derived model compounds like vanillin (B372448) into valuable chemicals such as 2-methoxy-4-methylphenol (B1669609) through catalytic hydrodeoxygenation. chinesechemsoc.org
Table 2: Selected Products from Lignin Depolymerization
| Lignin Source | Depolymerization Conditions | Key Phenolic Products | Reference |
| Organosolv Hardwood Lignin | Supercritical Water and p-Cresol | 2-(Hydroxybenzyl)-4-methylphenol | researchgate.net |
| Organosolv Wheat Straw Lignin | Supercritical CO2/Acetone/Water | Syringic acid, Syringol, Guaiacol | researchgate.net |
| Kraft Lignin | Fenton Process with Hydrodynamic Cavitation | Guaiacol, 2-methoxy-4-methylphenol, Vanillic acid | rsc.org |
| Biomass-derived Vanillin | Catalytic Hydrodeoxygenation (Pd/Zr-SDC-Br catalyst) | 2-methoxy-4-methylphenol | chinesechemsoc.org |
Exploration of Green Solvents and Catalysts
The principles of green chemistry encourage the use of non-toxic, renewable, and environmentally benign solvents and catalysts. Supercritical fluids, such as supercritical water and carbon dioxide (scCO₂), are exemplary green solvents that can replace traditional volatile organic compounds. figshare.comcolab.ws Supercritical water was instrumental in the previously mentioned lignin depolymerization process. figshare.com
Catalysis is another area ripe for green innovation. Zeolites of the faujasite type have been successfully used as catalysts for the benzylation of p-substituted phenols, demonstrating high selectivity for the desired mono-benzylated product and minimizing the formation of byproducts. google.com In other areas, formic acid is being explored as a versatile and renewable reagent for sustainable chemical transformations, including the hydrogenation of vanillin to 2-methoxy-4-methylphenol. fudan.edu.cn Furthermore, alternative energy sources, such as microwave irradiation, have been shown to facilitate the "green synthesis" of related compounds, often resulting in significantly shorter reaction times and higher energy efficiency. researchgate.nethpu2.edu.vn
Table 3: Comparison of Conventional vs. Green Synthetic Approaches
| Approach | Solvent/Catalyst Example | Key Advantages | Reference |
| Conventional | Organic Solvents (e.g., Toluene), Lewis Acids (e.g., AlCl₃) | Established methodologies. | mdpi.comgoogle.com |
| Green | Supercritical Water, Zeolites, Formic Acid, Microwave Heating | Reduced toxicity, renewable resources, higher selectivity, energy efficiency. | figshare.comgoogle.comfudan.edu.cnresearchgate.net |
Flow Chemistry and Continuous Processing Approaches
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers substantial advantages over traditional batch processing. polimi.it This technology is becoming a well-established platform in industrial chemical manufacturing due to its superior control over reaction parameters. thieme-connect.com
Key benefits of continuous flow processing include significantly improved heat and mass transfer, which allows for better temperature control, especially in highly exothermic reactions. polimi.itresearchgate.net This enhanced control, combined with the small reactor volumes, leads to a much higher degree of safety and allows chemists to explore reaction conditions (e.g., high temperatures and pressures) that would be hazardous in large-scale batch reactors. polimi.it The transition from laboratory-scale research to industrial production is also streamlined, as scaling up involves running the process for a longer duration rather than redesigning larger, more complex batch reactors. researchgate.net While a specific flow synthesis for this compound is not detailed in the literature, the fundamental reaction types used in its synthesis, such as Friedel-Crafts alkylations, are well-suited for adaptation to continuous flow systems. researchgate.net
Table 4: Batch Processing vs. Flow Chemistry
| Feature | Batch Processing | Flow Chemistry | Reference |
| Heat Transfer | Poor, surface-area-to-volume ratio decreases on scale-up. | Excellent, high surface-area-to-volume ratio. | polimi.it |
| Mass Transfer/Mixing | Often inefficient and non-uniform. | Rapid and highly efficient. | polimi.it |
| Safety | Higher risk with exothermic reactions or hazardous reagents. | Inherently safer due to small reaction volumes. | researchgate.net |
| Scalability | Complex, often requires process redevelopment. | Straightforward, "scale-out" or running for longer time. | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2 Benzyl 4 Methylphenol
Electrophilic Aromatic Substitution Reactivity Profiles
The reactivity of 2-benzyl-4-methylphenol (B1633010) in electrophilic aromatic substitution (EAS) is governed by the directing and activating or deactivating effects of its three substituents on the benzene (B151609) ring: the hydroxyl (-OH) group, the methyl (-CH₃) group, and the benzyl (B1604629) (-CH₂C₆H₅) group.
The hydroxyl group is a powerful activating group and an ortho, para-director. libretexts.orgmasterorganicchemistry.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during electrophilic attack. libretexts.org The methyl group is also an activating group and an ortho, para-director, primarily through an inductive effect, pushing electron density into the ring. libretexts.orgmasterorganicchemistry.com The benzyl group is generally considered a weak activating group and an ortho, para-director.
In this compound, the hydroxyl group is at position 1, the benzyl group at position 2, and the methyl group at position 4. The powerful ortho, para-directing influence of the hydroxyl group, combined with the directing effects of the benzyl and methyl groups, dictates the positions of further electrophilic attack. The positions ortho to the hydroxyl group are C2 and C6, and the position para is C4. Since the C2 and C4 positions are already substituted, the primary sites for electrophilic substitution are the C6 and C3/C5 positions. The C6 position is strongly activated by the hydroxyl group. The C3 and C5 positions are meta to the hydroxyl group and thus less activated by it. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the strongly activating hydroxyl group and meta to the methyl group.
| Substituent | Position | Effect on Reactivity | Directing Effect |
| Hydroxyl (-OH) | 1 | Strongly Activating | ortho, para |
| Benzyl (-CH₂C₆H₅) | 2 | Weakly Activating | ortho, para |
| Methyl (-CH₃) | 4 | Activating | ortho, para |
Oxidative Transformations and Pathways (e.g., Quinone Formation)
The oxidation of this compound can proceed through different pathways, potentially leading to the formation of quinone-type structures. Phenols, particularly those with substitution patterns like this compound, are susceptible to oxidation.
One potential pathway involves the oxidation of the phenolic hydroxyl group and the aromatic ring. For some phenols, oxidation can lead to the formation of benzoquinones. For instance, the bioactivation of 4-methylphenol (p-cresol) can involve the oxidation of the aromatic ring to form 4-methyl-ortho-benzoquinone. nih.gov By analogy, this compound could potentially be oxidized to a corresponding ortho-benzoquinone, although this specific transformation is not extensively documented in the provided search results.
Another significant oxidative pathway for hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol, is the formation of quinone methides. scispace.comnih.gov This process involves a two-electron oxidation. nih.gov For this compound, oxidation could potentially lead to the formation of a quinone methide by involving the benzylic methylene (B1212753) group. The oxidation of a similar compound, 2,4-bis(1,1-dimethylethyl)-6-(4-methoxyphenylmethyl)phenol, with silver oxide in alcoholic media yields benzylic ethers, a reaction that may proceed through a quinone methide intermediate. publish.csiro.au The reaction of symmetrically hindered methylphenols with N-bromosuccinimide (NBS) has been shown to produce transient p-benzoquinone methides. acs.org
Hydrogenation and Reduction Chemistry
The hydrogenation of this compound involves the reduction of the aromatic rings and potentially the cleavage of the benzyl group. Catalytic hydrogenation is a common method for such reductions. rsc.org
The benzene ring of the phenol (B47542) is generally resistant to hydrogenation under mild conditions due to its aromatic stability. uomustansiriyah.edu.iq However, at elevated temperatures and pressures, and with suitable catalysts like platinum, palladium, or nickel, the aromatic ring can be reduced to a cyclohexyl ring. uomustansiriyah.edu.iq
The benzyl group is susceptible to hydrogenolysis, which is the cleavage of a single bond by hydrogen. In the case of this compound, the C-C bond between the phenolic ring and the benzyl group's methylene carbon can be cleaved under hydrogenolysis conditions. This would result in the formation of 4-methylphenol and toluene (B28343). The ease of hydrogenolysis depends on the catalyst and reaction conditions.
Therefore, the hydrogenation of this compound can potentially yield a mixture of products, including:
2-benzyl-4-methylcyclohexanol (from hydrogenation of the phenolic ring)
2-cyclohexylmethyl-4-methylphenol (from hydrogenation of the benzyl ring's phenyl group)
2-cyclohexylmethyl-4-methylcyclohexanol (from hydrogenation of both aromatic rings)
4-methylphenol and toluene (from hydrogenolysis of the benzyl group)
The specific product distribution would be highly dependent on the chosen catalyst and reaction parameters such as temperature, pressure, and solvent. For example, studies on the hydrodeoxygenation of 4-methylphenol have shown that different catalysts (MoP, MoS₂, MoOx) exhibit varying selectivities for hydrogenation versus hydrogenolysis. acs.org
Mechanistic Elucidation of Formation Reactions
The formation of this compound is often achieved through the benzylation of p-cresol (B1678582) with benzyl alcohol in the presence of an acid catalyst. Kinetic studies of this reaction provide insights into the reaction mechanism and allow for the determination of reaction rate constants. One study investigated the reaction of p-cresol with benzyl alcohol catalyzed by perchloric acid, which selectively produces this compound in high yield. scispace.com
While specific rate constants for this reaction were not detailed in the provided search results, a mathematical model was developed based on a Yates pattern experimental design, which considered the effects of temperature, molar ratio of reactants, and catalyst amount on the yield of this compound. scispace.com
A mathematical model has been developed to describe the benzylation of p-cresol with benzyl alcohol to produce this compound. scispace.com This model was formulated using a Yates pattern experimental design, a type of factorial design used to identify the effects of different variables on a response. scispace.com The key parameters investigated were temperature, the molar ratio of p-cresol to benzyl alcohol, and the amount of perchloric acid catalyst. scispace.com The critical response was the yield of this compound. scispace.com This type of modeling allows for the optimization of reaction conditions to maximize the product yield.
| Factor | Variable | Experimental Range |
| X₁ | Temperature (°C) | 70 - 130 |
| X₂ | Molar ratio of p-cresol to benzyl alcohol | 3:1 - 4:1 |
| X₃ | Amount of catalyst (% by wt. of p-cresol) | 1.0 - 5.0 |
Table based on data from a study on the mathematical modeling of the benzylation of p-cresol. scispace.com
Role as a Core Building Block in Organic Synthesis
This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules. ontosight.ai Its structure, featuring a reactive phenolic hydroxyl group and multiple sites for functionalization on the aromatic ring, makes it a versatile precursor.
Substituted phenols, in general, are important intermediates in the chemical industry. For instance, they can be used in the synthesis of polymers and specialty chemicals. mdpi.com The hydroxyl group of this compound can be a site for further reactions, such as etherification or esterification. The aromatic ring can undergo further electrophilic substitution, as discussed in section 3.1, to introduce additional functional groups.
One specific application of related phenolic compounds is in the synthesis of benzyl chlorides through the Blanc-Quelet reaction, which are then used as building blocks for polymers like novolac and resol resins. mdpi.com While a direct example for this compound is not provided, its structural similarity to p-cresol suggests its potential use in similar synthetic strategies. mdpi.com Additionally, derivatives of this compound could potentially be explored for applications in areas like the development of new anti-melanogenic compounds, as has been done with other benzylidene derivatives. nih.gov
Derivatization and Functionalization Strategies of 2 Benzyl 4 Methylphenol
Alkylation and Acylation Reactions on Phenolic Hydroxyl Groups
The hydroxyl group of 2-benzyl-4-methylphenol (B1633010) is a primary site for functionalization through O-alkylation and O-acylation. These reactions convert the phenol (B47542) into ethers and esters, respectively, altering its polarity, solubility, and reactivity.
Alkylation: The reaction of the phenoxide, formed by treating the phenol with a base, with an alkyl halide leads to the formation of an ether. While specific studies on this compound are not prevalent, the general reactivity of phenols suggests this transformation is readily achievable.
Acylation: The conversion of the phenolic hydroxyl group to an ester is a common protection strategy and a way to introduce new functional groups. Acylation can be efficiently achieved using acylating agents like acetyl chloride in the presence of a catalyst. Research on cobalt (II) chloride-catalyzed O-acylation of various phenols under solvent-free conditions has demonstrated high efficiency. scirp.orgscirp.org This method provides excellent yields in very short reaction times at room temperature. scirp.org The reactivity of the acylating agent is a key factor, with acyl chlorides generally being more reactive than anhydrides. scirp.org
Ring Functionalization through Halogenation and Nitration
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. This allows for the introduction of functional groups such as halogens and nitro groups at specific positions.
Halogenation: The bromination of p-cresol (B1678582), a structurally related compound, can be achieved with high yield and selectivity for the ortho-position relative to the hydroxyl group. google.com For this compound, the ortho-position (C6) relative to the hydroxyl group is the most likely site for electrophilic halogenation due to the combined directing effects of the -OH and -CH3 groups and the steric hindrance from the existing benzyl (B1604629) group at the C2 position.
Nitration: The nitration of phenols and their derivatives is a well-established reaction, though it can be complicated by oxidation. stackexchange.com The reaction of 4-methylphenol with nitrogen dioxide involves the formation of intermediate species that rearrange to the final nitrated product, 4-methyl-2-nitrophenol. stackexchange.com For this compound, nitration is expected to occur at the C6 position, which is activated by both the hydroxyl and methyl groups and is sterically accessible. The use of reagents like strontium nitrate (B79036) with sulfuric acid-silica can provide regioselectivity in phenol nitration. researchgate.net
Condensation Reactions Leading to Schiff Bases and Other Phenolic Derivatives
This compound can participate in various condensation reactions to form larger, more complex molecules.
Mannich-Type Reactions: Phenols are known to undergo Mannich reactions with formaldehyde (B43269) and an amine to yield aminomethylated derivatives. For instance, a Mannich reaction on 2-trityl-4-methylphenol involves the reaction of the phenol with paraformaldehyde and N-benzylaniline. researchgate.net A similar reaction with this compound would be expected to introduce an aminomethyl group at the C6 position, leading to the formation of Mannich bases which are valuable synthetic intermediates. nih.gov
Coupling Reactions: The compound can undergo coupling reactions with diazotized amines. A process for coupling water-insoluble 2,4-disubstituted phenols, including this compound, with diazotized o-nitroanilines has been described, which results in the formation of azo compounds. google.com
Other Phenolic Derivatives: Condensation reactions of lignin-related model compounds, such as creosol (2-methoxy-4-methylphenol), demonstrate that phenolic compounds can undergo self-condensation or cross-condensation with other molecules like vanillyl alcohol under specific conditions to form diarylmethane structures. researchgate.net These reactions suggest that this compound could be used to synthesize more complex phenolic derivatives.
Polymerization and Oligomerization Capabilities
Phenolic compounds are important monomers for the synthesis of polymers and resins, and this compound serves as a building block in the manufacture of these materials. ontosight.ai
The reactivity of the phenol ring at the C6 position allows for polymerization through reactions analogous to phenol-formaldehyde condensation. In such a process, an electrophile (like formaldehyde or a functional equivalent) would link the phenolic units together, creating a polymer chain. The polymerization of 2,6-dibromo-4-(bromomethyl)phenol, for example, proceeds through an aromatic electrophilic substitution pathway to yield a linear phenolic polymer. acs.org This indicates that, under appropriate conditions, this compound could be polymerized to form materials with specific thermal and mechanical properties. It can also be incorporated into polymer structures through techniques like addition-fragmentation chain transfer (AFCT) polymerization, where related phenolic compounds such as 2,6-dibutyl-4-methylphenol (BHT) are used as additives. rsc.org
Synthesis of Structurally Modified Analogues
The synthesis of analogues of this compound can be achieved by modifying the existing functional groups or by building the molecule from different starting materials.
One strategy involves the functionalization of the methyl group. For example, the methyl group of the related compound 2,6-diisobornyl-4-methylphenol can be brominated to form 4-(bromomethyl)-2,6-diisobornylphenol. researchgate.netresearchgate.net This brominated intermediate can then react with other phenols to create new 4-(hydroxybenzyl)phenol derivatives. researchgate.net Applying this strategy to this compound would create a reactive benzylic bromide handle for further elaboration.
Another approach is to synthesize analogues by starting with different substituted phenols or benzylating agents. The fundamental synthesis of this compound itself involves the benzylation of p-cresol. scispace.comresearchgate.net By using substituted benzyl alcohols or different p-substituted phenols in this Friedel-Crafts type reaction, a wide array of structurally modified analogues can be prepared. For instance, reacting 3-bromo-4-methylphenol (B1336650) with a benzylating agent allows for the synthesis of a brominated analogue. nih.gov
Advanced Spectroscopic and Analytical Characterization Methods for 2 Benzyl 4 Methylphenol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Benzyl-4-methylphenol (B1633010). Through various NMR experiments, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.
The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring atoms. The spectrum is characterized by distinct signals for the aromatic protons, the methylene (B1212753) bridge protons, the methyl group protons, and the phenolic hydroxyl proton.
The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons of the p-cresol (B1678582) and benzyl (B1604629) moieties typically appear in the downfield region of the spectrum, generally between 6.5 and 7.5 ppm. The exact chemical shifts and multiplicities depend on the substitution pattern and the coupling between adjacent protons. The methylene protons of the benzyl group are expected to produce a singlet at approximately 4.0 ppm. The methyl group protons on the p-cresol ring will also give a sharp singlet, but at a more upfield position, typically around 2.2-2.3 ppm. The phenolic hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | Variable (broad singlet) | s (br) |
| Aromatic CH (p-cresol ring) | 6.6 - 7.0 | m |
| Aromatic CH (benzyl ring) | 7.1 - 7.3 | m |
| Methylene CH₂ | ~3.9 | s |
| Methyl CH₃ | ~2.2 | s |
s = singlet, br = broad, m = multiplet. Data are estimated based on typical values for similar structures.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (aliphatic, aromatic, or attached to a heteroatom).
The carbon atoms of the two aromatic rings will resonate in the range of 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield-shifted among the phenolic ring carbons. The quaternary carbons will generally have weaker signals. The methylene bridge carbon is expected to appear around 35-45 ppm, while the methyl carbon will be observed at a more upfield chemical shift, typically around 20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenolic C-OH | ~152 |
| Aromatic C-H | 115 - 130 |
| Aromatic C (quaternary) | 125 - 142 |
| Methylene CH₂ | ~36 |
| Methyl CH₃ | ~20 |
Data are estimated based on typical values for similar structures.
Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in the this compound molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons on both the p-cresol and benzyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These spectra show direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of the signals for each CH, CH₂, and CH₃ group in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying the connectivity around quaternary carbons. For instance, correlations would be expected between the methylene protons and the quaternary carbons of both aromatic rings, confirming the linkage between the benzyl and p-cresol moieties.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₄O), the molecular weight is 198.26 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 198. The fragmentation of this compound is expected to be characteristic of benzylphenols. A prominent fragmentation pathway involves the cleavage of the benzylic C-C bond, which can lead to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91 or a substituted phenolic cation. Another significant fragment is often observed at m/z 107, corresponding to the hydroxytropylium ion or a cresol radical cation. The provided mass spectrometry data for this compound indicates a top peak at m/z 198, a second highest at m/z 120, and a third highest at m/z 31. The peak at m/z 120 could potentially arise from the loss of the benzyl group followed by rearrangement.
Table 3: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 198 | Molecular Ion [M]⁺ |
| 120 | [M - C₆H₅CH]⁺ or other rearrangement fragment |
| 107 | [HOC₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 31 | [CH₂OH]⁺ or other small fragment |
Data is based on known fragmentation patterns of similar compounds and available data.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic rings and the aliphatic methylene and methyl groups are expected in the 2850-3100 cm⁻¹ region. The characteristic C=C stretching vibrations of the aromatic rings typically appear in the 1450-1600 cm⁻¹ range. The C-O stretching of the phenol (B47542) will be observed around 1200-1260 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide strong signals for the aromatic ring vibrations and the C-C backbone. The symmetric stretching of the aromatic rings would be a prominent feature in the Raman spectrum.
Table 4: Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch (phenolic) | 3200 - 3600 | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H stretch | 2850 - 2970 | IR, Raman |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |
| C-O stretch (phenolic) | 1200 - 1260 | IR |
Data are based on typical vibrational frequencies for the functional groups present.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenolic chromophore in this compound results in characteristic UV absorptions.
Phenols typically exhibit two main absorption bands in the UV region. The primary band (π → π* transition) is usually observed around 270-280 nm, and a secondary, often weaker, band may appear at longer wavelengths. The position and intensity of these bands can be influenced by the solvent polarity and pH. The benzyl group, while also containing a chromophore, is expected to have a lesser influence on the main absorption bands which are primarily dictated by the phenolic moiety.
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Transition | Expected λₘₐₓ (nm) |
|---|---|
| π → π* (Primary) | ~275 |
| π → π* (Secondary) | ~280-285 |
Data are estimated based on typical values for substituted phenols.
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing
Single-crystal X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides an unambiguous depiction of the molecular structure, including exact bond lengths, bond angles, and conformational details. Furthermore, it reveals how individual molecules are arranged relative to one another within the crystal lattice, an arrangement known as crystal packing. This packing is governed by various intermolecular forces, such as hydrogen bonds, van der Waals interactions, and potential π-π stacking interactions between aromatic rings.
For this compound, an X-ray crystallographic analysis would yield critical information. It would confirm the connectivity of the benzyl and methylphenol moieties and detail the specific torsion angles that define the molecule's preferred conformation in the solid state. The analysis would also illuminate the role of the hydroxyl (-OH) group in forming hydrogen-bonding networks, which are crucial in dictating the physical properties of the compound, such as its melting point and solubility.
As of now, specific, publicly accessible crystallographic data, including unit cell parameters and atomic coordinates for this compound, has not been reported in key structural databases. However, the principles of the technique suggest that should such a study be conducted, it would provide the foundational data summarized in the conceptual table below.
Table 1: Potential Crystallographic Data Obtainable for this compound Note: This table is illustrative of the data types provided by X-ray crystallography; specific values for this compound are not currently published.
| Parameter | Description | Potential Information for this compound |
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Would provide the dimensions of the repeating crystal unit. |
| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | Indicates the packing density. |
| Key Bond Lengths/Angles | Precise intramolecular distances and angles. | Would confirm C-C, C-O, and O-H bond characteristics. |
| Intermolecular Interactions | Non-covalent bonds between molecules. | Would detail hydrogen bonding from the -OH group and other close contacts. |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. For this compound, methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing its purity, identifying potential isomers or impurities from synthesis, and analyzing its presence in complex matrices.
Gas Chromatography (GC)
Gas chromatography is highly effective for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com When coupled with a mass spectrometer (GC-MS), it provides powerful capabilities for both separation and identification. mdpi.com In a typical GC analysis, the sample is vaporized and carried by an inert gas through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the mobile and stationary phases.
For phenolic compounds, derivatization is a common strategy to improve chromatographic behavior. nih.gov The active hydrogen of the hydroxyl group in this compound can be replaced with a trimethylsilyl (TMS) group, a process known as silylation. nih.gov This conversion into its TMS ether increases the compound's volatility and thermal stability while reducing peak tailing, leading to improved peak shape and resolution. nih.gov The use of mass spectrometry as a detector allows for definitive identification based on the compound's unique mass spectrum and fragmentation pattern. nih.gov
Table 2: Typical Gas Chromatography (GC) Conditions for Phenolic Compound Analysis
| Parameter | Typical Specification | Purpose |
| GC System | Gas chromatograph with a mass spectrometer (MS) or flame ionization detector (FID). | Separation and detection/identification of analytes. |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm) with a polysiloxane-based stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane). thermofisher.comresearchgate.net | Separates compounds based on polarity and boiling point. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min). | Transports the vaporized sample through the column. |
| Injector | Split/splitless injector at a high temperature (e.g., 250-280°C). | Vaporizes the sample for introduction into the column. |
| Oven Program | Temperature gradient (e.g., start at 60°C, ramp to 300°C). thermofisher.com | Optimizes the separation of compounds with different boiling points. |
| Derivatization | Optional: Silylation with reagents like BSTFA to form TMS ethers. researchgate.net | Increases volatility and improves peak shape. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile and widely used technique for separating compounds that may not be sufficiently volatile or thermally stable for GC analysis. mdpi.combasicmedicalkey.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenolic compounds. mdpi.com
In RP-HPLC, this compound would be separated on a non-polar stationary phase, typically a silica support modified with C18 (octadecylsilane) alkyl chains. mdpi.com The mobile phase is a more polar mixture, commonly consisting of water (often acidified with formic or acetic acid to suppress the ionization of the phenolic hydroxyl group) and an organic solvent like methanol or acetonitrile. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to effectively separate compounds with varying polarities. mdpi.com Detection is often achieved using a Diode Array Detector (DAD), which provides UV-Vis spectra, or a Mass Spectrometer (MS) for enhanced sensitivity and structural information. mdpi.com
Table 3: Typical High-Performance Liquid Chromatography (HPLC) Conditions for Phenolic Compound Analysis
| Parameter | Typical Specification | Purpose |
| HPLC System | HPLC or UPLC system with DAD or MS detector. | High-resolution separation and detection of analytes. |
| Column | Reversed-phase C18 or Biphenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size). mdpi.comnih.gov | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol). mdpi.com | Elutes compounds from the column; gradient allows for separation of a wide range of polarities. |
| Flow Rate | 0.5 - 1.5 mL/min. mdpi.comnih.gov | Controls the speed of the separation. |
| Column Temperature | Ambient or elevated (e.g., 25-50°C). chromatographyonline.com | Affects separation efficiency and selectivity. |
| Detector | Diode Array Detector (DAD) monitoring at specific wavelengths (e.g., 280 nm) or Mass Spectrometer (MS). mdpi.com | Detects and helps identify the separated compounds. |
Applications of 2 Benzyl 4 Methylphenol in Industrial and Chemical Sectors
Role as an Antioxidant and Stabilizer in Polymer and Material Science
The phenolic hydroxyl group in 2-benzyl-4-methylphenol (B1633010) is key to its function as a chain-breaking antioxidant. It can donate a hydrogen atom to reactive free radicals, neutralizing them and interrupting the degradation chain reactions that affect many materials. chembroad.commdpi.com This makes it and its derivatives effective stabilizers.
Benzylated phenols, including this compound, are utilized as antioxidants to protect synthetic rubbers and polypropylene (B1209903) from degradation. scispace.comresearchgate.net The incorporation of such phenolic antioxidants helps to prevent the deterioration of polymer properties caused by exposure to oxygen and heat. google.com In synthetic rubber, antioxidants are crucial for preserving the material's integrity and performance. chembroad.comkglmeridian.com Similarly, polypropylene, a widely used thermoplastic polymer, is stabilized with phenolic compounds to prevent oxidative degradation during high-temperature mechanical processing and throughout its service life. scispace.comgoogle.com The effectiveness of these antioxidants is often linked to the steric hindrance around the phenolic group, which influences their reactivity and stability. kglmeridian.comacs.org
The antioxidant properties of benzylated phenols extend to the preservation of various organic materials. They are used as additives in lubricating oils to prevent oxidative breakdown, which can lead to increased viscosity, the formation of sludge, and a reduction in lubricating efficiency. scispace.comresearchgate.netmdpi.comuvabsorber.com Aromatic amines and hindered phenols are two of the most important types of radical-scavenging antioxidants used in lubricants. mdpi.com By inhibiting oxidation, these additives help maintain the stability and extend the service life of the lubricants. uvabsorber.com Likewise, this compound and related compounds can be added to waxes and paper products to protect them from degradation and discoloration caused by oxidation. scispace.comresearchgate.net
Chemical Intermediate in the Synthesis of Specialty Chemicals
This compound serves as a valuable intermediate in the organic synthesis field. google.com It is a building block for producing more complex molecules and specialty chemicals, including other high-performance antioxidants. ontosight.aigoogle.com For instance, it is a precursor in the synthesis of antioxidants like 2246 and 2246-S. google.com The reactivity of the phenol (B47542) ring allows for further functionalization. One notable example is the Mannich reaction, where amines and formaldehyde (B43269) react with the phenol to produce new derivatives. researchgate.net This versatility makes this compound a key component in the production of a variety of performance-enhancing chemical additives. ontosight.ai
Catalytic Applications as a Ligand Component or Process Facilitator
While this compound itself is not typically a catalyst, its structure is a prime candidate for creating ligands used in catalysis. By reacting it with other molecules, complexing agents known as Schiff bases can be formed. iucr.orgnih.govchesci.com These Schiff base ligands, derived from substituted phenols, can coordinate with various transition metals like copper, cobalt, nickel, and zinc to form stable metal complexes. chesci.comevitachem.com Such complexes have demonstrated catalytic activity in a range of organic transformations, including oxidation reactions (e.g., the oxidation of benzyl (B1604629) alcohol to benzaldehyde) and polymerization. chesci.comevitachem.comacs.org The design of the ligand, which can be tailored from precursors like this compound, is crucial as it exerts subtle control over the metal center, influencing the efficiency and selectivity of the catalytic process. researchgate.net
Involvement in Resource Valorization and Chemical Recovery Processes (e.g., from Lignin)
A significant application of related phenolic compounds is in the valorization of biomass, specifically lignin (B12514952). acs.orgacs.org Lignin, a complex aromatic polymer found in wood, is an abundant and renewable resource for aromatic chemicals. acs.orgresearchgate.net Research has demonstrated a process for the chemical recovery of a valuable phenolic compound, 2-(hydroxybenzyl)-4-methylphenol (BMP), from organosolv lignin. acs.orgacs.orgfigshare.com This conversion is achieved by treating lignin in a mixture of supercritical water and p-cresol (B1678582). acs.orgresearchgate.net In this process, the lignin is depolymerized, and the resulting reactive fragments are "capped" by p-cresol, preventing the formation of undesirable char and leading to a high yield of BMP. acs.orgacs.org This method represents a promising pathway for converting a major component of biomass into a specific, valuable chemical, contributing to more sustainable chemical production. acs.orgfigshare.com Studies using lignin model compounds like guaiacylglycerol-beta-guaiacyl ether (GGGE) have helped to elucidate the reaction pathways involved in the formation of BMP. nih.gov
Precursor in the Development of Agrochemicals (e.g., Herbicides, Bactericides, Insecticides)
Derivatives of benzylated phenols have been identified as potent agrochemicals. scispace.comresearchgate.net The specific molecular structures of some phenol derivatives make them effective as herbicides, bactericides, and insecticides. ontosight.aiscispace.comresearchgate.net this compound can serve as a precursor in the synthesis of these active ingredients. ontosight.ai Its role as a chemical intermediate allows for the creation of more complex molecules designed to target specific biological processes in pests and unwanted plants, highlighting its utility in the agricultural sector. scispace.comresearchgate.net
Data Tables
Table 1: Summary of Industrial Applications for this compound and its Derivatives
| Application Area | Specific Use | Function | Material/Product |
| Polymer & Material Science | Antioxidant / Stabilizer | Prevents oxidative degradation | Synthetic Rubber, Polypropylene |
| Material Preservation | Antioxidant / Stabilizer | Inhibits oxidation, prevents degradation | Lubricating Oils, Waxes, Paper Products |
| Specialty Chemicals | Chemical Intermediate | Building block for complex molecules | High-performance antioxidants (e.g., 2246-S), Mannich bases |
| Catalysis | Ligand Precursor | Forms metal-complexing Schiff bases | Transition metal catalysts for oxidation and polymerization |
| Biomass Valorization | Chemical Recovery | Product from lignin depolymerization | Production of 2-(hydroxybenzyl)-4-methylphenol from lignin |
| Agrochemicals | Synthesis Precursor | Starting material for active ingredients | Herbicides, Bactericides, Insecticides |
Future Research Directions and Emerging Applications
Advancements in Green and Sustainable Synthetic Routes
The chemical industry's shift towards environmentally benign processes is driving research into greener synthetic pathways for phenolic compounds. Traditional methods for producing substituted phenols often involve harsh reaction conditions, toxic reagents, and complex purification steps. rsc.org Future research is focused on developing methodologies that are not only efficient and scalable but also minimize environmental impact.
Key areas of advancement include:
Catalytic Processes: The development of novel catalysts is central to green synthesis. This includes the use of heterogeneous catalysts, which can be easily separated and recycled, reducing waste and cost. researchgate.net For instance, single-atom catalysts (SACs) are gaining attention for their high efficiency and selectivity in various organic transformations, offering a promising avenue for the synthesis of fine chemicals like 2-Benzyl-4-methylphenol (B1633010). oup.com Research into non-pyrophoric versions of catalysts like Raney-nickel, which are safer and can be used in water under mild conditions, also represents a significant step towards sustainable chemical production. umsystem.edu
Renewable Feedstocks: A major goal of green chemistry is the utilization of renewable resources. Lignocellulosic biomass, an abundant and renewable feedstock, is a promising source for producing phenolic compounds. mdpi.com Developing efficient processes to convert biomass-derived phenols into valuable chemicals like this compound is a key research direction. acs.org
Alternative Solvents and Reagents: The use of eco-friendly solvents, such as water, and less hazardous reagents is a cornerstone of green chemistry. umsystem.edu For example, a mild and highly efficient protocol has been developed for the synthesis of substituted phenols using aqueous hydrogen peroxide as the oxidant in ethanol. rsc.orgrsc.org This method avoids the use of toxic reagents and allows for easy product purification. rsc.org
One-Pot Synthesis: Combining multiple reaction steps into a single pot, known as tandem or one-pot synthesis, improves efficiency and reduces waste. rsc.org A one-minute, scalable synthesis of substituted phenols has been developed that can be combined with subsequent reactions like bromination and cross-coupling to create diverse and highly substituted phenols in a single sequence. rsc.orgrsc.org
A comparative look at traditional versus emerging green synthetic routes highlights the potential for significant environmental and economic benefits.
| Parameter | Traditional Methods | Emerging Green Methods |
|---|---|---|
| Starting Materials | Often petroleum-based, potentially toxic aryl halides | Renewable feedstocks (e.g., lignin), less toxic boronic acids |
| Reagents & Solvents | Harsh reagents, toxic organic solvents | Aqueous hydrogen peroxide, ethanol, water |
| Catalysts | Homogeneous catalysts, complex ligands | Recyclable heterogeneous catalysts, single-atom catalysts |
| Reaction Conditions | High temperatures and pressures | Room temperature, mild conditions |
| Process Efficiency | Multi-step processes with purification at each stage | One-pot, tandem reactions with simplified purification |
| Byproducts | Often toxic and difficult to manage waste | Water is often the primary byproduct |
Design and Synthesis of Novel Derivatives with Tailored Industrial Properties
The functionalization of this compound to create novel derivatives with specific, enhanced properties is a significant area of future research. By modifying the core structure, new molecules can be designed for a wide range of industrial applications.
Anticancer and Antimicrobial Agents: Research has shown that derivatives of similar phenolic structures can exhibit potent biological activities. For example, novel 2,3,4,5-tetra-substituted thiophene (B33073) derivatives have been synthesized and shown to be potent PI3Kα inhibitors with antitumor activity. researchgate.net Similarly, new derivatives of phenyl hydrazine (B178648) have been synthesized and tested for their antiproliferative activity against cancer cell lines. scirp.org The synthesis of 2-substituted-4-benzyl-5-methylimidazoles has also yielded promising candidates for anti-breast cancer agents. nih.gov These studies provide a strong rationale for exploring the potential of this compound derivatives in medicinal chemistry.
Polymers and Materials Science: As a building block, this compound can be incorporated into polymers to enhance their thermal stability, antioxidant properties, or create other desirable characteristics. ontosight.ai The development of new functional derivatives of similar phenols, such as 2-isobornyl-6-methylphenol, highlights the potential for creating novel materials. researchgate.net Upgrading bio-based phenols into functional benzyl (B1604629) chlorides and formamides provides versatile building blocks for the chemical industry. mdpi.com
Structure-Activity Relationship (SAR) Studies: A crucial aspect of designing novel derivatives is understanding the relationship between the chemical structure and the resulting properties. By systematically modifying the substituents on the aromatic rings of this compound and evaluating the impact on performance, researchers can develop predictive models to guide the synthesis of new compounds with optimized characteristics.
The following table outlines potential derivatization strategies and their target applications:
| Derivative Type | Potential Modification | Target Industrial Application | Rationale |
|---|---|---|---|
| Biologically Active Compounds | Introduction of nitrogen-containing heterocycles (e.g., imidazole, oxadiazole) | Pharmaceuticals (anticancer, antimicrobial) | Similar structures have shown significant biological activity. nih.govrsc.org |
| Functional Polymers | Incorporation into polyester (B1180765) or polycarbonate chains | High-performance plastics, coatings | Phenolic structures can enhance thermal stability and mechanical properties. |
| UV Stabilizers | Addition of benzotriazole (B28993) or other UV-absorbing moieties | Plastics, cosmetics | The phenolic backbone provides a good scaffold for creating effective UV absorbers. ontosight.ai |
| Antioxidants | Introduction of sterically hindered phenolic groups | Lubricants, fuels, plastics | Hindered phenols are well-known for their antioxidant capabilities. |
Enhanced Computational Modeling for Predictive Material Design
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new materials and the optimization of chemical processes. For this compound and its derivatives, these techniques offer the ability to predict properties and guide experimental work, saving time and resources.
Quantum Chemical Studies: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. semanticscholar.orgtandfonline.com These calculations provide fundamental insights into the molecule's reactivity and potential for various applications.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. bohrium.com For example, a QSAR model has been developed to predict the antioxidant activity of phenolic compounds. bohrium.com Such models can be used to screen virtual libraries of this compound derivatives to identify promising candidates for synthesis and testing.
Molecular Docking: In the context of drug discovery, molecular docking simulations can predict the binding affinity and orientation of a molecule to a specific biological target, such as an enzyme or receptor. semanticscholar.org This can help in identifying potential therapeutic applications for derivatives of this compound.
Process Modeling: Computational fluid dynamics (CFD) and other process modeling tools can be used to optimize reaction conditions, reactor design, and separation processes for the synthesis of this compound, leading to improved efficiency and scalability.
The integration of these computational approaches allows for a more rational and targeted approach to material design, accelerating the discovery of new applications for this compound.
Integration into Advanced Chemical Technologies and Processes
The unique properties of this compound and its derivatives make them suitable for integration into a variety of advanced chemical technologies and processes.
Advanced Polymer Formulations: The incorporation of this compound into polymer backbones or as an additive can lead to materials with enhanced performance characteristics. For instance, its antioxidant properties can improve the longevity of plastics and elastomers. google.com
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch reactors, including better process control, enhanced safety, and easier scalability. The synthesis of this compound and its derivatives could be adapted to flow chemistry systems, leading to more efficient and sustainable production.
Biocatalysis: The use of enzymes as catalysts in chemical synthesis is a rapidly growing area of green chemistry. researchgate.net Enzymes can offer high selectivity and operate under mild conditions. Research into enzymatic routes for the synthesis and modification of phenolic compounds could provide novel and sustainable pathways to this compound and its derivatives.
Smart Materials: Functional derivatives of this compound could be designed to respond to external stimuli such as light, pH, or temperature. Such "smart" materials could have applications in sensors, drug delivery systems, and responsive coatings.
The continued exploration of these advanced technologies will undoubtedly unlock new and innovative applications for this compound, solidifying its role as a valuable platform chemical in the 21st century.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Benzyl-4-methylphenol, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The primary synthesis involves benzylation of p-cresol with benzyl alcohol catalyzed by perchloric acid, yielding exclusively this compound . To optimize conditions, use a Yates pattern experimental design to systematically vary parameters (e.g., molar ratios, temperature, catalyst concentration). This statistical approach minimizes experimental runs while identifying critical variables affecting yield (reported discrepancies ≤1.47% between predicted and experimental yields) .
Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection for purity assessment, using a reference standard (e.g., 1000 µg/mL in isopropanol) . Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for the benzyl (δ 3.8–4.2 ppm) and methylphenol (δ 2.3 ppm) groups. Mass spectrometry (MS) can validate molecular weight (198.27 g/mol) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Store in sealed, original containers in a ventilated, fireproof area away from food products . Use nitrile gloves (EN374-compliant) and sealed goggles to prevent skin/eye contact. For respiratory protection, use a NIOSH-approved respirator during prolonged exposure. Engineering controls (e.g., fume hoods) are mandatory due to potential toxicity from decomposition products .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental yields in this compound synthesis be systematically investigated?
- Methodological Answer : Conduct a sensitivity analysis of the Yates model to identify underperforming variables. For example, deviations >1% may arise from unaccounted side reactions (e.g., oligomerization of benzyl alcohol). Use kinetic studies (e.g., in-situ IR spectroscopy) to monitor intermediate formation and refine the reaction mechanism .
Q. What reaction mechanisms underpin the selectivity of 2-benzylation over other positions in p-cresol?
- Methodological Answer : The ortho-directing effect of the hydroxyl group in p-cresol facilitates benzylation at the 2-position. Computational modeling (DFT) can validate the transition state stabilization by perchloric acid, which protonates the hydroxyl group, enhancing electrophilic substitution . Competitive experiments with deuterated analogs may further elucidate steric/electronic influences.
Q. How can researchers design experiments to evaluate this compound’s biological activity while minimizing false positives?
- Methodological Answer : Use a tiered approach:
- In vitro screening: Test antimicrobial activity via broth microdilution (MIC/MBC assays) against Gram-positive/negative strains, with cytotoxicity controls (e.g., mammalian cell lines) .
- Structure-activity relationship (SAR) studies: Compare activity with analogs (e.g., 2-(chlorophenyl)-6-methylpyrimidin-4-ol) to identify critical substituents .
- Mechanistic assays: Employ fluorescence-based assays to probe membrane disruption or enzyme inhibition (e.g., cytochrome P450 isoforms) .
Q. What strategies can resolve conflicting data in the compound’s reported biological activity across studies?
- Methodological Answer : Standardize experimental conditions (e.g., solvent, pH, cell line passage number) to reduce variability. Perform meta-analyses of published data to identify trends, and validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Cross-reference with structurally similar compounds (e.g., 4-phenylphenol derivatives) to isolate scaffold-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
